molecular formula C12H13NO4 B1449652 (3S)-3-hydroxy-2-(3-oxo-1H-isoindol-2-yl)butanoic acid CAS No. 1902162-66-6

(3S)-3-hydroxy-2-(3-oxo-1H-isoindol-2-yl)butanoic acid

Cat. No.: B1449652
CAS No.: 1902162-66-6
M. Wt: 235.24 g/mol
InChI Key: WVAPGRWEWVICJY-BYDSUWOYSA-N
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Description

(3S)-3-hydroxy-2-(3-oxo-1H-isoindol-2-yl)butanoic acid is a chiral compound with significant importance in organic chemistry and medicinal chemistry. This compound features a hydroxy group, a butanoic acid moiety, and an isoindole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-hydroxy-2-(3-oxo-1H-isoindol-2-yl)butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-oxo-1,3-dihydroisoindole and butanoic acid derivatives.

    Formation of the Isoindole Ring: The isoindole ring is formed through a cyclization reaction, often using a dehydrating agent like phosphorus oxychloride.

    Final Assembly: The final step involves coupling the isoindole ring with the butanoic acid moiety under mild conditions, often using coupling reagents like dicyclohexylcarbodiimide.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and automated systems are often employed to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The carbonyl group in the isoindole ring can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can undergo nucleophilic substitution reactions with halides or other electrophiles, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, electrophiles, and nucleophiles under mild to moderate conditions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted isoindole and butanoic acid derivatives.

Scientific Research Applications

(3S)-3-hydroxy-2-(3-oxo-1H-isoindol-2-yl)butanoic acid has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of (3S)-3-hydroxy-2-(3-oxo-1H-isoindol-2-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxy and carbonyl groups enable it to form hydrogen bonds and other interactions with target molecules, modulating their activity and function. Pathways involved may include inhibition of enzyme activity, alteration of protein conformation, and disruption of cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S)-3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
  • (2R,3S)-3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid
  • (2R,3S)-3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid

Uniqueness

(3S)-3-hydroxy-2-(3-oxo-1H-isoindol-2-yl)butanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and therapeutic potentials, making it a valuable molecule for targeted research and applications.

Properties

IUPAC Name

(3S)-3-hydroxy-2-(3-oxo-1H-isoindol-2-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-7(14)10(12(16)17)13-6-8-4-2-3-5-9(8)11(13)15/h2-5,7,10,14H,6H2,1H3,(H,16,17)/t7-,10?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVAPGRWEWVICJY-BYDSUWOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N1CC2=CC=CC=C2C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(C(=O)O)N1CC2=CC=CC=C2C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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